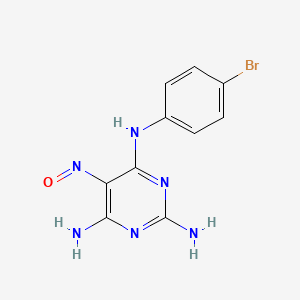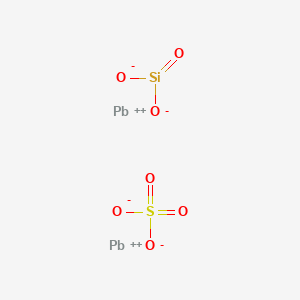
Lead(II) silicate sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilead silicate sulfate is an inorganic compound with the chemical formula Pb₂(SiO₃)(SO₄) It is a lead-based compound that combines silicate and sulfate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dilead silicate sulfate can be synthesized through high-temperature calcination processes. One common method involves the reaction of lead(II) oxide (PbO), silicon dioxide (SiO₂), and sulfuric acid (H₂SO₄) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
In industrial settings, dilead silicate sulfate is produced using similar high-temperature calcination techniques. The raw materials, including lead(II) oxide, silicon dioxide, and sulfuric acid, are mixed in precise stoichiometric ratios and heated in a furnace. The resulting product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dilead silicate sulfate undergoes several types of chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental lead or other lower oxidation state compounds.
Substitution: The silicate and sulfate groups can participate in substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts or acids can lead to the formation of new compounds.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) and other lead oxides.
Reduction: Elemental lead (Pb) and lead(II) compounds.
Substitution: Various lead silicates and sulfates depending on the reacting species.
Applications De Recherche Scientifique
Dilead silicate sulfate has several scientific research applications, including:
Materials Science: Used in the development of advanced ceramics and glass materials due to its unique thermal and chemical properties.
Chemistry: Serves as a precursor for synthesizing other lead-based compounds and materials.
Biology and Medicine: Investigated for potential use in medical imaging and radiation shielding due to its high lead content.
Industry: Employed in the production of pigments, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of dilead silicate sulfate involves its interaction with various molecular targets and pathways. In materials science, its high lead content and unique chemical structure contribute to its effectiveness as a radiation shield and in other protective applications. The silicate and sulfate groups provide stability and enhance the compound’s overall properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(II) silicate (PbSiO₃): Similar in structure but lacks the sulfate component.
Lead(II) sulfate (PbSO₄): Contains sulfate but not the silicate group.
Lead(II) oxide (PbO): A simpler lead compound without silicate or sulfate groups.
Uniqueness
Dilead silicate sulfate is unique due to its combination of silicate and sulfate anions, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as advanced materials and industrial processes.
Propriétés
Numéro CAS |
67711-86-8 |
|---|---|
Formule moléculaire |
O7Pb2SSi |
Poids moléculaire |
5.9e+02 g/mol |
Nom IUPAC |
dioxido(oxo)silane;lead(2+);sulfate |
InChI |
InChI=1S/H2O4S.O3Si.2Pb/c1-5(2,3)4;1-4(2)3;;/h(H2,1,2,3,4);;;/q;-2;2*+2/p-2 |
Clé InChI |
PRPHVBVKHUMTMP-UHFFFAOYSA-L |
SMILES canonique |
[O-][Si](=O)[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


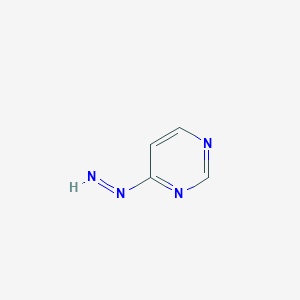

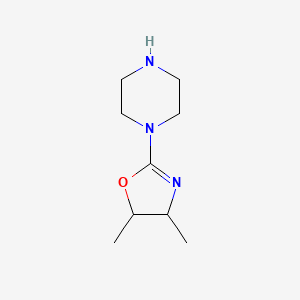
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
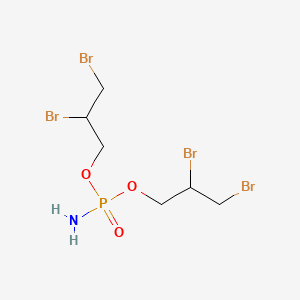
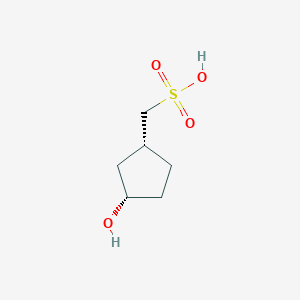
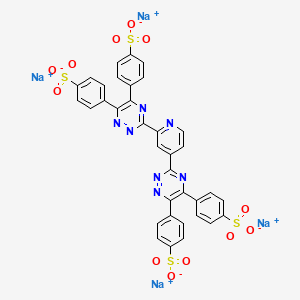
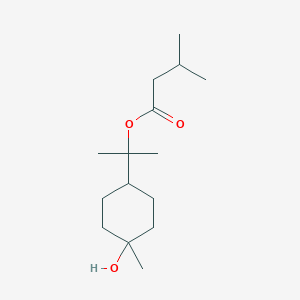
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

